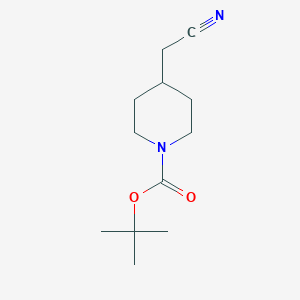

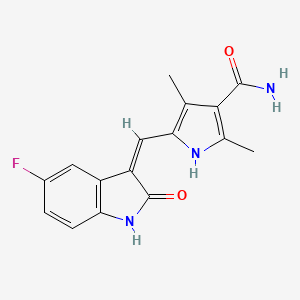

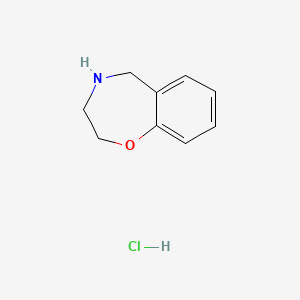

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide precursor in the presence of nickel(II) nitrate . Another synthesis route described the preparation of a key intermediate for the CCR5 antagonist TAK-779, which involved reductive alkylation and subsequent alkylation steps, yielding the desired product in 78% isolated yield . Similarly, the nucleophilic substitution of a chloromethyl group in a pyrazolo[3,4-d]pyrimidine derivative with methylamine led to the selective formation of a 4-substituted product .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by various spectroscopic techniques, including high-resolution mass spectrometry, NMR, and IR spectroscopy. X-ray crystallography is also employed to determine the solid-state structure, as seen in the case of the triazolopyrimidin compound, where molecules form inversion dimers via hydrogen bonds and are further organized into layers by π-stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry, including cyclization and nucleophilic substitution reactions. The choice of reagents and conditions is crucial for the selectivity and yield of the desired products. For example, the use of Ni(NO3)2 as a catalyst was essential for the cyclization step in the synthesis of the triazolopyrimidin derivative , while the selective formation of the 4-substituted pyrazolopyrimidine was achieved through careful control of the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of aromatic systems, heteroatoms, and substituents such as chloro and methyl groups can affect properties like solubility, melting point, and reactivity. The crystal structure analysis provides insight into the solid-state properties, including molecular packing and potential intermolecular interactions, which can be relevant for the compound's stability and behavior in different environments .

科学的研究の応用

Synthesis and Chemical Reactivity

One area of application involves the synthesis and chemical reactivity of related heterocyclic compounds. For example, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives under ultrasound irradiation has been developed, showcasing an efficient and environmentally friendly protocol for synthesizing complex heterocyclic structures (Wang et al., 2011). Similarly, studies on the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions using microwave irradiation highlight the potential for rapid and efficient heterocyclic synthesis, which could be relevant for compounds like 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (Quiroga et al., 2008).

Biological Applications

In the realm of biological applications, the synthesis of new coumarin derivatives and their antimicrobial activity testing indicates the potential for discovering novel compounds with significant biological activities. This line of research is crucial for developing new therapeutic agents (Al-Haiza et al., 2003). Furthermore, the study on novel heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids presents a methodology that could be applicable in synthesizing related compounds for use in peptide chemistry and drug design (Strässler et al., 1997).

特性

IUPAC Name |

2-chloro-N-(oxan-4-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-9-11-4-1-8(13-9)12-7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRCEVOXEOAZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)